(D-Leu7)-LHRH Trifluoroacetate

Descripción general

Descripción

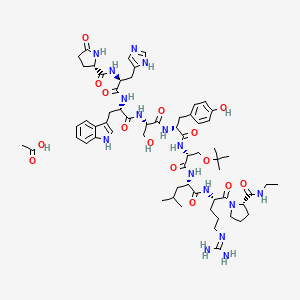

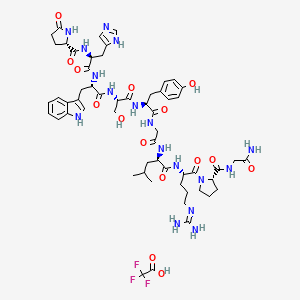

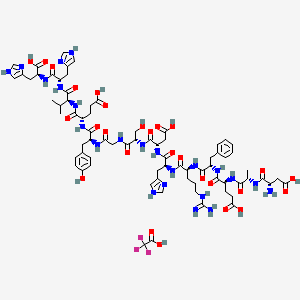

“(D-Leu7)-LHRH Trifluoroacetate” is a synthetic hexapeptide analog of luteinizing hormone-releasing hormone (LHRH) with potential anticancer activity. Its molecular formula is C55H75N17O13 C2HF3O2 and its molecular weight is 1182.29 g/mol .

Synthesis Analysis

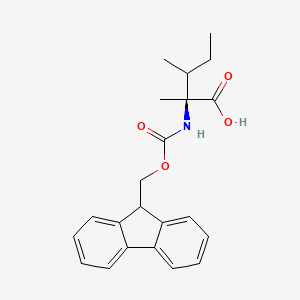

Trifluoroacetic acid (TFA), a component of “(D-Leu7)-LHRH Trifluoroacetate”, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .

Molecular Structure Analysis

The molecular structure of “(D-Leu7)-LHRH Trifluoroacetate” is complex due to the presence of multiple functional groups. The compound is a combination of a peptide (LHRH analog) and trifluoroacetate .

Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .

Physical And Chemical Properties Analysis

“(D-Leu7)-LHRH Trifluoroacetate” is a synthetic compound with a molecular weight of 1182.29 g/mol . Trifluoroacetic acid, a component of the compound, is a colorless liquid with a vinegar-like odor .

Aplicaciones Científicas De Investigación

Endocrinology Research

(D-Leu7)-LHRH Trifluoroacetate is a synthetic analog of the natural gonadotropin-releasing hormone (GnRH). It is used extensively in endocrinology research to study the regulation of the hypothalamic-pituitary-gonadal axis . This compound helps in understanding the hormonal signaling that controls reproductive functions and can be used to manipulate these processes in clinical research settings.

Cancer Treatment Studies

This compound has therapeutic potential in treating hormone-sensitive cancers such as prostate and breast cancer. By acting on the GnRH receptor, it can modulate the release of sex hormones like testosterone and estrogen, which are known to influence the growth of certain cancers .

Fertility Regulation

In fertility research, (D-Leu7)-LHRH Trifluoroacetate is used to control ovulation and spermatogenesis. It can induce superovulation for in vitro fertilization (IVF) procedures or suppress natural ovulation in contraceptive studies .

Neuroscience

The role of GnRH extends beyond reproduction; it also has implications in neuroscience. Researchers use (D-Leu7)-LHRH Trifluoroacetate to study its effects on neuronal growth, neurogenesis, and the neural regulation of reproductive behavior .

Peptide Synthesis

As a peptide, (D-Leu7)-LHRH Trifluoroacetate is used in the synthesis of other peptides. It serves as a model compound for studying peptide-protein interactions and for developing peptide-based drugs .

Material Science

While not a direct application of (D-Leu7)-LHRH Trifluoroacetate itself, the principles of peptide binding and interaction are applied in material science. Peptides like (D-Leu7)-LHRH can be used to create peptide-functionalized surfaces for various biomaterial applications .

Safety and Hazards

“(D-Leu7)-LHRH Trifluoroacetate” is classified as a reproductive toxin (Repr. 2), suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, avoiding handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if exposed or concerned .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2HF3O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;3-2(4,5)1(6)7/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);(H,6,7)/t36-,37-,38+,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEAQFLXXCKNKM-NZIHVIMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H76F3N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(D-Leu7)-LHRH Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

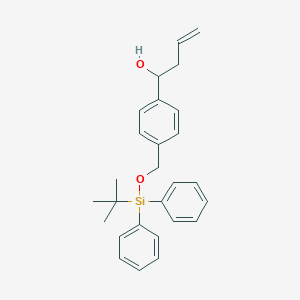

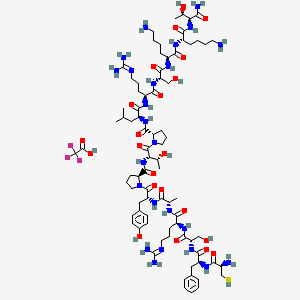

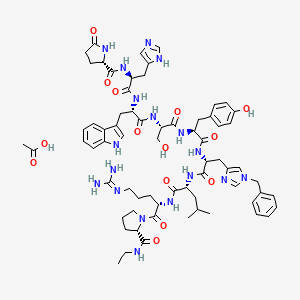

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[3.2.0]hept[3]ene-6,2'-[1,3]dioxolane]](/img/structure/B1496801.png)

![4-Thiazolidinone, 5,5'-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B1496808.png)

![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)

![9-[2-(4-Chlorophenyl)phenyl]carbazole](/img/structure/B1496811.png)